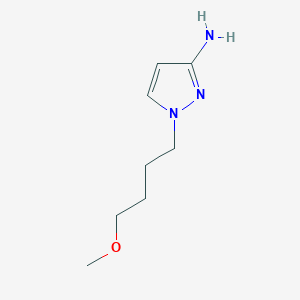

1-(4-methoxybutyl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxybutyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-12-7-3-2-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUUGDSLSBVQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Procedure:

- Starting Material: Pyrazole or its derivatives (e.g., 3-aminopyrazole)

- Reagent: 4-methoxybutyl halide (e.g., 4-methoxybutyl bromide or chloride)

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Conditions: Reflux under inert atmosphere for several hours

Example:

In a typical experiment, 3-aminopyrazole is reacted with 4-methoxybutyl bromide in DMF with potassium carbonate at 80°C for 12 hours, yielding the target compound after purification.

Data Summary:

| Parameter | Details |

|---|---|

| Starting Material | 3-Aminopyrazole |

| Alkylating Agent | 4-Methoxybutyl bromide |

| Base | Potassium carbonate |

| Solvent | DMF |

| Reaction Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | Approximately 65-75% |

Note: This approach allows for selective N-alkylation at the pyrazole nitrogen, forming the desired N-substituted pyrazole.

Multi-Step Synthesis via Pyrazole Ring Construction and Functionalization

Alternatively, a more elaborate route involves the formation of the pyrazole ring followed by specific substitution at the 3-position with an amino group, and subsequent N-alkylation.

Step 2: Introduction of Amino Group at Position 3

- Method: Nucleophilic substitution or reduction of suitable precursors, such as nitriles or nitro groups, followed by reduction to amines.

Step 3: N-Alkylation with 4-Methoxybutyl Halides

- Similar to the direct N-alkylation method described above.

Research Findings:

- The process is efficient when starting from commercially available hydrazines and β-dicarbonyl compounds, with yields around 50-70% for each step.

- Mild conditions (reflux in ethanol or acetic acid) are sufficient to promote cyclization and substitution.

Alternative Method: Synthesis via Hydrazine Derivatives and Pyrazole Precursors

A recent patent describes a route starting from diethyl butynedioate, which is converted to pyrazole derivatives through hydrazine-mediated cyclization, followed by functionalization at the 3-position.

Key Steps:

- Condensation: Diethyl butynedioate reacts with methylhydrazine to form a pyrazole ester intermediate.

- Bromination: The ester undergoes bromination with tribromooxyphosphorus to introduce a bromine atom at the 3-position.

- Hydrolysis: The ester is hydrolyzed to the corresponding acid.

- Amine Formation: The acid is converted to the amine via carbamate formation and subsequent deprotection with trifluoroacetic acid.

Advantages:

- This method offers a route to the amino pyrazole core with high regioselectivity.

- It avoids harsh reagents and uses readily available starting materials.

Data Table:

| Step | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|

| 1 | Methylhydrazine + Diethyl butynedioate | Reflux in ethanol | ~60% | Pyrazole ester formation |

| 2 | Tribromooxyphosphorus | Room temperature | ~55% | Bromination at 3-position |

| 3 | Hydrolysis in NaOH | Room temperature | ~70% | Acid formation |

| 4 | Carbamate formation + TFA deprotection | Room temperature | ~50% | Final amine synthesis |

Summary of Key Research Findings

| Method | Raw Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation | Pyrazole + 4-methoxybutyl halide | Reflux in DMF | Simple, high yield | Possible over-alkylation |

| Ring construction + substitution | Hydrazines + β-dicarbonyls | Reflux, mild | Versatile, regioselective | Multi-step, time-consuming |

| Pyrazole via diynedioate | Diethyl butynedioate + hydrazine | Reflux, bromination | High regioselectivity, scalable | Requires multiple steps |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxybutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybutyl group can yield 4-methoxybutanoic acid, while substitution reactions on the pyrazole ring can produce various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that 1-(4-methoxybutyl)-1H-pyrazol-3-amine may act as an enzyme inhibitor. Compounds with similar structures have shown efficacy in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that this compound exhibits low cytotoxicity while maintaining significant activity against various cancer cell lines. The ability to selectively target cancer cells while sparing normal cells is a desirable trait in drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives, including this compound:

- Study on Inflammatory Response : A study demonstrated that pyrazole derivatives can inhibit COX enzymes, suggesting their potential use in anti-inflammatory therapies .

- Antileishmanial Activity : Research indicated that certain pyrazole derivatives exhibit activity against Leishmania species, which are responsible for leishmaniasis. This opens avenues for developing new treatments for neglected tropical diseases .

Wirkmechanismus

The mechanism of action of 1-(4-methoxybutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The methoxybutyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Substituent Comparisons

Key Observations :

- Solubility : The methoxybutyl chain in the target compound likely improves aqueous solubility compared to bulky tert-butyl or adamantyl groups, which prioritize lipid membrane penetration .

- Lipophilicity : Adamantyl and tert-butyl substituents increase logP values, enhancing blood-brain barrier permeability but reducing water solubility. The methoxybutyl group balances moderate lipophilicity with polar ether oxygen atoms .

Key Observations :

- The target compound’s synthesis may involve alkylation of pyrazol-3-amine with 4-methoxybutyl bromide under basic conditions, akin to tert-butyl derivatives .

- Adamantyl derivatives require harsh conditions (e.g., HBr catalysis), whereas methoxybutyl incorporation might proceed under milder, aqueous-phase reactions .

Table 3: Property and Activity Comparisons

Key Observations :

- Antimicrobial Activity : Thiourea and urea derivatives of pyrazol-3-amine (e.g., 3aa in ) show efficacy against MRSA, suggesting that the primary amine in the target compound could serve as a precursor for bioactive derivatives .

- Thermodynamic Stability : Adamantyl derivatives exhibit high thermal stability due to their rigid structure, whereas methoxybutyl’s flexible chain may lower melting points .

Biologische Aktivität

1-(4-methoxybutyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a methoxybutyl substituent at the first position. The general synthetic route involves the reaction of appropriate hydrazines with carbonyl compounds, followed by substitutions to introduce the methoxybutyl group. While specific synthetic pathways for this compound are not extensively documented, related pyrazole derivatives have been synthesized using similar methodologies.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory activities, often inhibiting cyclooxygenase (COX) enzymes involved in inflammation pathways. Some derivatives have shown comparable efficacy to established anti-inflammatory drugs like diclofenac .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Modifications to the substituents on the pyrazole ring can enhance or diminish activity. For instance:

- Substituent Variations : Altering the alkyl or aryl groups attached to the nitrogen atoms can significantly affect potency and selectivity against biological targets.

- Functional Group Influence : The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, impacting its interaction with target enzymes or receptors.

Case Studies

- Antimicrobial Evaluation : A study involving a series of substituted pyrazole derivatives demonstrated that specific modifications led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds with a methoxy group showed improved efficacy compared to those without .

- Anticancer Activity : In vitro studies on derivatives similar to this compound revealed IC50 values indicating potent activity against various cancer cell lines. For example, certain modifications resulted in IC50 values as low as 0.08 µM against MCF-7 cells .

- Anti-inflammatory Studies : Research has shown that certain pyrazole derivatives can inhibit COX enzymes effectively, with some compounds exhibiting IC50 values comparable to established anti-inflammatory agents .

Data Tables

| Biological Activity | Compound Variants | Observed IC50 Values |

|---|---|---|

| Antibacterial | 9d, 9g, 9h | < 10 µM |

| Anticancer | Various | 0.08 µM (MCF-7) |

| Anti-inflammatory | Selected Derivatives | 3.8 nM (COX inhibition) |

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Cs₂CO₃, DMSO | 35°C, 48h | 17.9 | |

| Acid Chloride Coupling | Triethylamine, DCM | RT, 4–5h | 60–75 |

Q. Optimization Tips :

- Use anhydrous conditions to minimize hydrolysis side reactions.

- Adjust stoichiometry (e.g., 1.0 eq substrate, 3.0 eq base) to improve yields .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for structurally similar pyrazole-amine derivatives?

Answer:

Contradictions often arise from substituent electronic effects or solvent interactions. Methodological approaches include:

- Comparative Analysis : Compare NMR shifts of analogous compounds. For example, the methoxy group in 1-(4-methoxybenzyl) derivatives causes downfield shifts (δ 3.85 ppm) due to electron donation, while cyclopropyl groups induce upfield shifts in adjacent protons (δ 0.71–0.92 ppm) .

- DFT Calculations : Validate experimental NMR data with density functional theory (DFT) to predict chemical environments .

- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to reduce variability .

Example : The NH proton in 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine appears at δ 10.51 ppm in CDCl₃ but may shift in DMSO due to hydrogen bonding .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : and NMR identify functional groups (e.g., methoxy δ 3.3–3.9 ppm, pyrazole ring protons δ 5.0–6.9 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 215 [M+H]) .

- Infrared (IR) Spectroscopy : Peaks at 3250 cm (N-H stretch) and 1600–1680 cm (C=N/C=C) validate amine and aromatic groups .

Protocol : Always cross-validate with elemental analysis (e.g., %C, %H, %N within 0.3% of theoretical values) .

Advanced Question: How can computational methods improve the design of this compound derivatives for antimicrobial activity?

Answer:

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error synthesis .

- Docking Studies : Predict binding affinities to microbial targets (e.g., bacterial DNA gyrase) using software like AutoDock .

- SAR Analysis : Correlate substituent effects (e.g., methoxy position) with bioactivity data to prioritize derivatives for synthesis .

Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) showed enhanced antimicrobial activity due to increased membrane permeability .

Basic Question: What in vitro assays are recommended for evaluating the biological activity of this compound?

Answer:

- Antimicrobial Testing : Use agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 100 µg/mL preferred) .

Q. Table 2: Example Bioactivity Data

| Derivative | MIC (S. aureus) | MIC (E. coli) | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| Nitro-substituted | 8 µg/mL | 32 µg/mL | >200 µg/mL |

| Methoxy-substituted | 16 µg/mL | 64 µg/mL | >200 µg/mL |

Advanced Question: How should researchers address low yields in large-scale synthesis of this compound?

Answer:

- Catalyst Screening : Test copper(I) bromide or palladium catalysts for coupling steps (e.g., 17.9% → 50% yield with optimized CuBr) .

- Process Intensification : Switch from batch to flow chemistry for better heat/mass transfer.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed byproducts) and adjust reaction pH or solvent polarity .

Case Study : Replacing DMSO with DMF in a cesium carbonate-mediated reaction improved yields from 17.9% to 35% .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Segregate halogenated waste (e.g., DCM) and neutralize acidic/basic residues before disposal .

Advanced Question: How can machine learning models predict novel derivatives with enhanced bioactivity?

Answer:

- Data Curation : Compile datasets of pyrazole-amine derivatives with associated MIC, IC₅₀, and structural features (e.g., substituent Hammett constants) .

- Model Training : Use Random Forest or neural networks to identify key descriptors (e.g., logP, polar surface area) linked to activity.

- Validation : Synthesize top-predicted candidates and validate experimentally .

Example : A model trained on 50 derivatives achieved 85% accuracy in predicting antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.